

A Comprehensive Technical Guide to Swertisin: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Swertisin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants, including those of the Swertia, Gentiana, and Iris genera.^{[1][2]} It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and anti-viral properties.^{[1][3][4]} This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and key biological activities of **Swertisin**, along with detailed experimental protocols for its extraction, isolation, and biological evaluation.

Chemical Structure and Identification

Swertisin, a flavonoid C-glycoside, is structurally defined as 6- β -D-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one.^[1] Unlike O-glycosides, the C-glycosidic bond in **Swertisin**, which directly links the glucose moiety to the flavonoid A-ring, confers greater stability against enzymatic and acidic hydrolysis.

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one	[2][3]
CAS Number	6991-10-2	[1][3]
Molecular Formula	C22H22O10	[1][3]
SMILES	<chem>COC1=C(C(=C2C(=C1)OC(=C2=O)C3=CC=C(C(=C3)O)O)C4C(C(C(C(O4)CO)O)O)O</chem>	[3]
InChI Key	ABRULANJVVJLFI-DGHBBABESA-N	[3]
Synonyms	Flavocommelitin; 6-C-glucopyranosyl-7-O-methylapigenin; Apigenin 6-glucosyl-7-O-methyl ether; NSC 641547	[1][3]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of **Swertisin** are crucial for its identification, characterization, and formulation in drug development.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	446.4 g/mol	[1] [3]
Appearance	Light yellow powder	[5]
Melting Point	245-246 °C	[5]
Boiling Point	798.1 ± 60.0 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm ³	[3]
Solubility	Soluble in DMSO; Very slightly soluble in water (0.15 g/L at 25 °C)	[1] [5]
pKa	5.76 ± 0.40 (Predicted)	[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **Swertisin**.

Spectroscopic Technique	Characteristic Peaks/Features	Reference
UV-Vis (λ_{max})	216, 243, 276, 342 nm	[1]
Mass Spectrometry (MS)	[M+H] ⁺ at m/z 447; [M-H] ⁻ at m/z 445.104; A key fragment at m/z 327 [M+H - 120], corresponding to the loss of the glycosyl moiety.	[2][6]
Infrared (IR) Spectroscopy	Characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups are expected. Specific peak assignments require experimental data.	[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra would show characteristic signals for the aromatic protons of the flavonoid backbone, the methoxy group, and the protons and carbons of the glucose unit. Detailed assignments are necessary for complete structural confirmation.	[7][8]

Biological Activities and Signaling Pathways

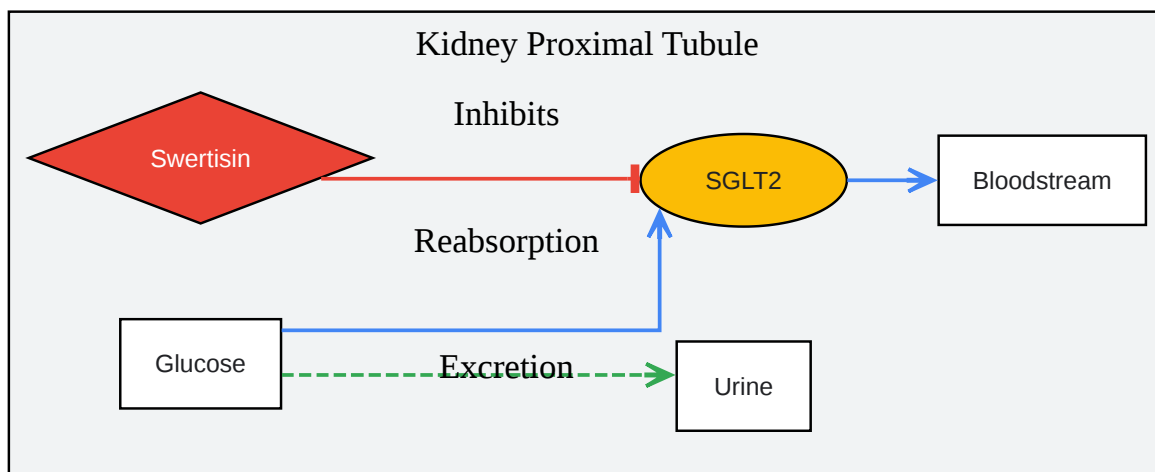
Swertisin exhibits a range of biological activities, with its anti-diabetic effects being particularly well-documented.

Anti-Diabetic Activity

Swertisin's anti-diabetic properties are mediated through multiple mechanisms, including the inhibition of sodium-glucose cotransporter 2 (SGLT2) and the promotion of islet neogenesis.[9]

[\[10\]](#)

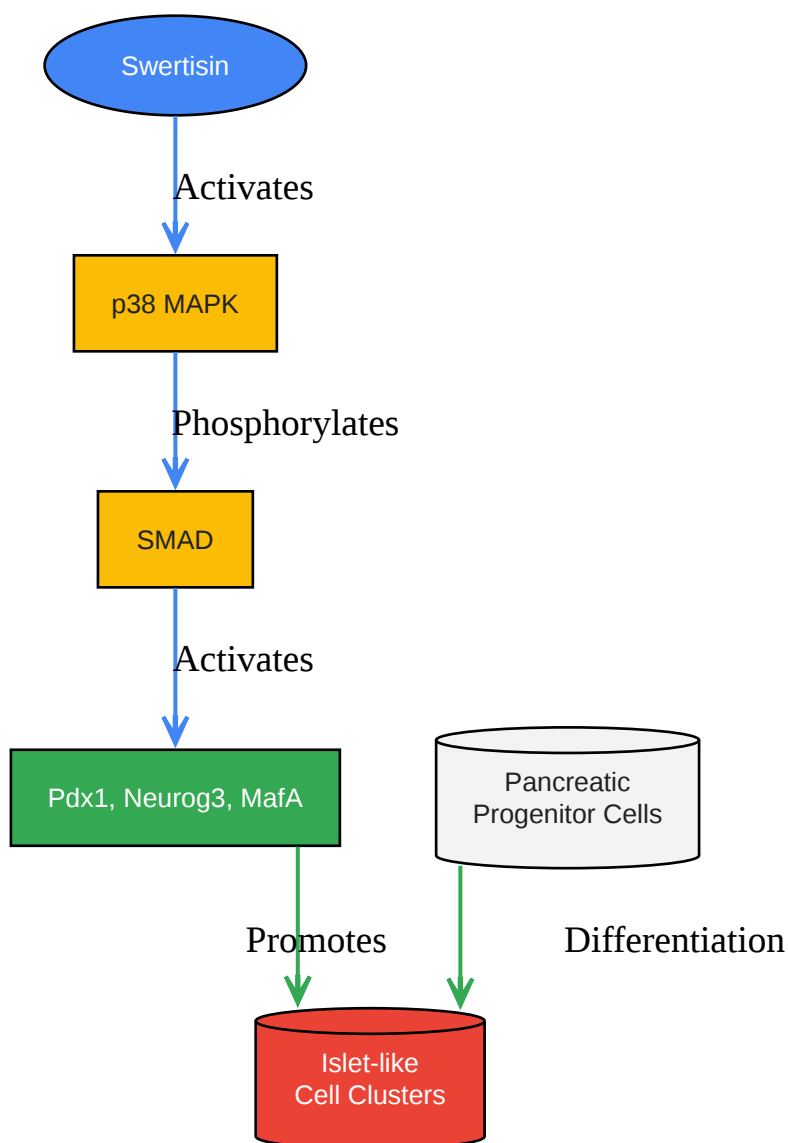
Swertisin acts as an inhibitor of SGLT2, a protein responsible for glucose reabsorption in the kidneys.[\[10\]](#) By inhibiting SGLT2, **Swertisin** reduces blood glucose levels by promoting urinary glucose excretion.[\[10\]](#)



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Swertisin's inhibition of SGLT2 in the kidney.

Swertisin has been shown to promote the differentiation of pancreatic stem/progenitor cells into islet-like cell clusters (ILCCs), a process known as islet neogenesis.[\[9\]](#) This effect is mediated through the p38 MAP kinase-SMAD signaling pathway.[\[9\]](#)



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Swertisin-mediated islet neogenesis pathway.

Other Biological Activities

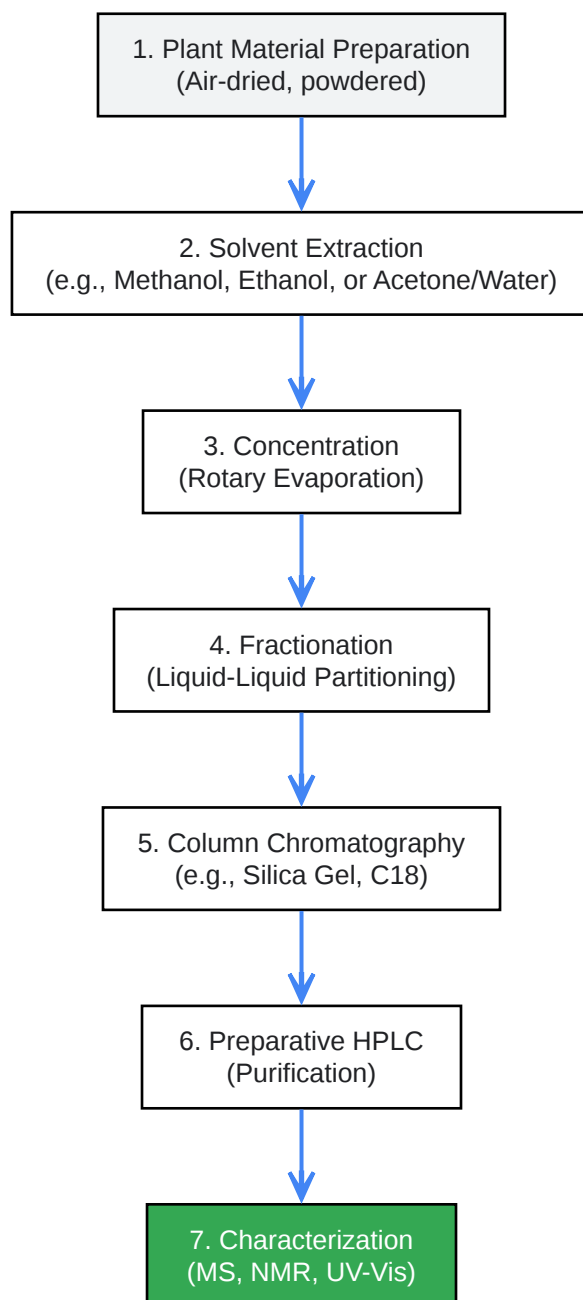
- Adenosine A1 Receptor Antagonist: **Swertisin** acts as an antagonist at adenosine A1 receptors, which may contribute to its effects on memory and cognition.[1][4]
- Anti-inflammatory and Antioxidant: It exhibits anti-inflammatory and antioxidant properties, which are common among flavonoids.[3][11]

- Anti-Hepatitis B Virus (HBV) Activity: **Swertisin** has been shown to inhibit HBV replication in vitro.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Extraction and Isolation of Swertisin

The following is a generalized protocol for the extraction and isolation of **Swertisin** from plant material, based on common phytochemical methods.[\[12\]](#)[\[13\]](#)[\[14\]](#)



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General workflow for **Swertisin** extraction.

Methodology:

- Plant Material Preparation: Air-dry the plant material (e.g., whole plant, leaves, or seeds) and grind it into a coarse powder.[13]
- Extraction:
 - Macerate the powdered material in a suitable solvent such as methanol, ethanol, or an acetone-water mixture (e.g., 80:20) at room temperature for 24-48 hours.[12][13]
 - Alternatively, use ultrasound-assisted extraction or microwave-assisted extraction to improve efficiency.[11][15]
 - Filter the extract and repeat the process two to three times to ensure complete extraction. [13]
- Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[13]
- Fractionation: Perform successive liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. **Swertisin** is typically enriched in the more polar fractions like ethyl acetate or n-butanol.[12][14]
- Chromatographic Purification:
 - Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elute with a gradient solvent system (e.g., ethyl acetate-methanol) to separate the components.[12]
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water). Monitor the eluate with a UV detector at a characteristic wavelength for **Swertisin** (e.g., 342 nm).[13]

- Identification and Characterization: Confirm the identity and purity of the isolated **Swertisin** using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy.[13]

In Vitro Biological Activity Assessment

A variety of in vitro assays can be used to evaluate the biological activity of **Swertisin**. [16][17]

5.2.1. SGLT2 Inhibition Assay

- Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT2. [10]
- Method:
 - Culture the HEK293-hSGLT2 cells in a suitable medium.
 - Pre-incubate the cells with varying concentrations of **Swertisin** for a defined period.
 - Add a radiolabeled glucose analog (e.g., ^{14}C - α -methyl-D-glucopyranoside, a non-metabolizable substrate for SGLT) and incubate.
 - Wash the cells to remove the extracellular radiolabeled substrate.
 - Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the amount of glucose uptake.
 - A decrease in radioactivity in **Swertisin**-treated cells compared to the control indicates inhibition of SGLT2-mediated glucose uptake.

5.2.2. Islet Neogenesis Assay

- Cell Line: Pancreatic progenitor cell lines (e.g., PANC-1) or isolated pancreatic stem/progenitor cells.[9]
- Method:
 - Culture the progenitor cells in a differentiation-promoting medium.

- Supplement the medium with **Swertisin** at various concentrations. Use a known inducer like Activin-A as a positive control.
- Culture for several days (e.g., 8-10 days), replenishing the medium periodically.[12]
- Assess the formation of islet-like cell clusters (ILCCs) morphologically using phase-contrast microscopy.
- Confirm the differentiation by:
 - Dithizone (DTZ) Staining: DTZ specifically stains insulin-producing beta cells red.[12]
 - Immunocytochemistry: Use antibodies against islet-specific hormones like insulin and glucagon to visualize their expression within the ILCCs via fluorescence microscopy.[9][12]
 - Western Blotting: Analyze the expression of key transcription factors involved in pancreatic development (e.g., Pdx1, Ngn3) and proteins of the p38 MAPK pathway.[9]

Conclusion

Swertisin is a promising natural compound with a well-defined chemical structure and a range of significant biological activities, particularly in the context of diabetes management. Its multifaceted mechanism of action, involving both the inhibition of renal glucose reabsorption and the promotion of pancreatic islet regeneration, makes it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and evaluate the therapeutic potential of this valuable phytochemical.

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